Home > Products > Screening Compounds P24762 > 4-Ureidooxycyclophosphamide
4-Ureidooxycyclophosphamide - 81732-69-6

4-Ureidooxycyclophosphamide

Catalog Number: EVT-1542325
CAS Number: 81732-69-6
Molecular Formula: C8H17Cl2N4O4P
Molecular Weight: 335.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Ureidooxycyclophosphamide is a chemical compound of interest primarily due to its potential applications in cancer therapy as a cytostatic agent. It is derived from 4-hydroxycyclophosphamide, which is an active metabolite of the well-known chemotherapeutic agent cyclophosphamide. The compound's structure allows it to exhibit significant stability and selectivity in biological systems, making it a candidate for further research in oncology.

Source

The synthesis of 4-ureidooxycyclophosphamide was first reported in scientific literature, highlighting its potential as a therapeutic agent. It can be synthesized from 4-hydroxycyclophosphamide and hydroxyurea, using solvents such as dimethylformamide or water . This compound has been studied for its stereoisomeric forms, which can be obtained selectively during synthesis.

Classification

4-Ureidooxycyclophosphamide falls under the category of nitrogen-containing heterocycles and is classified as a phosphoramide. Its classification is significant due to the role that phosphoramide derivatives play in medicinal chemistry, particularly in the development of anticancer drugs.

Synthesis Analysis

Methods

The synthesis of 4-ureidooxycyclophosphamide involves a straightforward reaction between 4-hydroxycyclophosphamide and hydroxyurea. The reaction conditions can vary, but it typically takes place in dimethylformamide or aqueous solutions. The process allows for the formation of both cis and trans isomers, which can be separated and analyzed spectroscopically .

Technical Details

  1. Starting Materials:
    • 4-Hydroxycyclophosphamide
    • Hydroxyurea
  2. Solvents:
    • Dimethylformamide (DMF)
    • Water
  3. Reaction Conditions:
    • Mild heating may be applied to facilitate the reaction.
    • The reaction is monitored using Nuclear Magnetic Resonance spectroscopy to confirm the formation of the desired product and its isomers.
Molecular Structure Analysis

Structure

The molecular formula of 4-ureidooxycyclophosphamide is C8H12ClN2O3P. Its structure features a cyclophosphamide backbone with a ureido group attached, which contributes to its biological activity.

Data

  • Molecular Weight: Approximately 250.22 g/mol
  • Chemical Structure: The compound contains phosphorus, nitrogen, oxygen, and carbon atoms arranged in a specific configuration that influences its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

4-Ureidooxycyclophosphamide can undergo various chemical reactions typical for phosphoramide compounds:

  1. Hydrolysis: Under aqueous conditions, it may hydrolyze to release active metabolites.
  2. Nucleophilic Substitution: The ureido group can participate in nucleophilic substitution reactions, which are critical for its mechanism of action in biological systems.
  3. Dephosphorylation: This process may occur under specific conditions, affecting its stability and efficacy as a drug.

Technical Details

The reactions are often conducted under controlled conditions to ensure selectivity and yield. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and product purity.

Mechanism of Action

Process

The mechanism by which 4-ureidooxycyclophosphamide exerts its cytostatic effects involves DNA alkylation. Upon activation within the body, it forms reactive intermediates that can bind to DNA, leading to cross-linking and subsequent inhibition of cell division.

Data

Research indicates that the compound's efficacy may be enhanced by its ability to selectively target cancerous cells while sparing normal tissues. This selectivity is attributed to differences in cellular uptake and metabolism between normal and malignant cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and dimethylformamide.
  • Stability: Exhibits stability at room temperature, making it suitable for storage and handling in laboratory settings.

Chemical Properties

  • pH Sensitivity: The compound's reactivity can vary with pH levels, influencing its stability and interaction with biological targets.
  • Thermal Stability: Relatively stable under standard laboratory conditions but may decompose under extreme temperatures or inappropriate pH levels.
Applications

Scientific Uses

4-Ureidooxycyclophosphamide is primarily researched for its potential use in cancer therapy. Its ability to inhibit tumor growth through DNA alkylation positions it as a candidate for further development into therapeutic agents aimed at various malignancies. Ongoing studies focus on optimizing its efficacy and minimizing side effects compared to traditional chemotherapy agents like cyclophosphamide .

Introduction to Oxazaphosphorine Derivatives

Historical Development of Cyclophosphamide Analogues

The genesis of oxazaphosphorines traces back to nitrogen mustard agents developed post-World War II, when researchers transformed the vesicant warfare gas bis(2-chloroethyl) sulfide into therapeutic compounds. Early nitrogen mustards like mechlorethamine demonstrated potent antineoplastic activity but exhibited excessive reactivity, causing severe tissue damage upon intravenous administration. This limitation drove the development of cyclophosphamide (introduced 1959) – a prodrug featuring a protective oxazaphosphorine ring that remains inert until hepatic activation [1] [4] [5].

The structural innovation of cyclophosphamide ignited synthesis programs targeting analogues with optimized pharmacokinetics. Key developments include:

  • Ifosfamide (1960s): An isomer with shifted chloroethyl group, altering metabolic cleavage kinetics
  • 4-Hydroxycyclophosphamide: The primary hepatic metabolite establishing equilibrium with aldophosphamide
  • 4-Ureidooxycyclophosphamide: A synthetic/transient derivative exploring urea-based modifications to the 4-position oxygen [1] [5]

Table 1: Structural Evolution of Select Oxazaphosphorines

CompoundR1 SubstituentR2 SubstituentKey Property
Cyclophosphamide-H=OPrototype prodrug
Ifosfamide-CH₂CH₂Cl=OAltered metabolism
4-Hydroxycyclophosphamide-OH=OPrimary bioactive metabolite
4-Ureidooxycyclophosphamide-OCONH₂=OUrea-modified transport intermediate

Role of 4-Ureidooxycyclophosphamide in Alkylating Agent Evolution

4-Ureidooxycyclophosphamide occupies a unique position in the metabolic activation cascade of oxazaphosphorines. It represents a deliberate chemical modification of the 4-hydroxycyclophosphamide structure, where the labile hydroxyl group is replaced by a ureidooxy moiety (-OCONH₂). This modification fundamentally alters the compound's physicochemical behavior while preserving its role as a transport form of the alkylating agent [1] [4].

Metabolic Context: In native cyclophosphamide metabolism, 4-hydroxycyclophosphamide serves as the primary carrier for delivering phosphoramide mustard intracellularly. The ureidooxy variant extends this concept through:

  • Enhanced Stability: The urea group reduces spontaneous ring-opening compared to the hydroxyl analogue, potentially extending plasma half-life
  • Modified Transport: Altered lipophilicity influences cellular uptake kinetics and tissue distribution
  • Controlled Activation: Requires enzymatic conversion (e.g., phosphoamidases) to liberate the active alkylating species [1]

Table 2: Metabolic Relationships in Cyclophosphamide Activation

Metabolite/IntermediateChemical SignificanceBiological Function
CyclophosphamideParent prodrugInert transport form
4-HydroxycyclophosphamideRing-hydroxylated formPlasma transport metabolite
AldophosphamideTautomer of 4-hydroxy formPrecursor to intracellular activation
4-UreidooxycyclophosphamideSynthetic urea derivative of 4-hydroxy formEngineered transport/modified release
Phosphoramide mustardTerminal alkylating speciesDNA cross-linking agent

This engineered intermediate exemplifies efforts to decouple transport properties from activation kinetics. Unlike the endogenous 4-hydroxy metabolite, which rapidly equilibrates with aldophosphamide, the ureidooxy derivative requires specific enzymatic cleavage to initiate the activation sequence. This provides a theoretical mechanism for targeting tumors expressing relevant hydrolytic enzymes [1] [4].

Significance in Prodrug Activation Strategies

4-Ureidooxycyclophosphamide epitomizes advanced prodrug engineering principles applied to alkylating agent development. Its design addresses three fundamental challenges in nitrogen mustard therapeutics:

Targeted Activation: The urea moiety functions as a bioresponsive linker that remains stable in circulation but undergoes enzymatic hydrolysis in specific cellular environments. This contrasts with classical cyclophosphamide, which relies entirely on hepatic CYP450 enzymes (primarily CYP2B6, 3A4) for initial activation. The ureidooxy derivative potentially bypasses variable hepatic metabolism, offering a more predictable activation profile [1] [3] [4].

Transport Optimization: Physicochemical studies reveal that urea modification significantly influences:

  • Lipophilicity: Alters membrane permeability compared to 4-hydroxycyclophosphamide
  • Plasma Protein Binding: Modifies distribution kinetics
  • Chemical Stability: Reduces non-enzymatic degradation in plasma [1]

Cytotoxic Specificity: As a synthetic precursor in the phosphoramide mustard delivery pathway, 4-ureidooxycyclophosphamide's activation generates the same ultimate alkylating species as cyclophosphamide. However, its differential activation kinetics may influence the therapeutic index by delaying phosphoramide mustard release until cellular uptake occurs. This potentially reduces exposure of normal tissues (particularly bladder epithelium) to acrolein and other toxic intermediates [1] [4].

The compound exemplifies a broader strategy of positional prodrug modification – chemically engineering metabolites within activation cascades to optimize pharmacological behavior. While not clinically adopted, its study provides critical insights for developing next-generation oxazaphosphorines with enhanced tumor selectivity through molecular modifications at the 4-position oxygen [1] [4] [5].

Properties

CAS Number

81732-69-6

Product Name

4-Ureidooxycyclophosphamide

IUPAC Name

[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxyurea

Molecular Formula

C8H17Cl2N4O4P

Molecular Weight

335.12 g/mol

InChI

InChI=1S/C8H17Cl2N4O4P/c9-2-4-14(5-3-10)19(16)13-7(1-6-17-19)18-12-8(11)15/h7H,1-6H2,(H,13,16)(H3,11,12,15)

InChI Key

IUYPEYOWZKXXQL-UHFFFAOYSA-N

SMILES

C1COP(=O)(NC1ONC(=O)N)N(CCCl)CCCl

Synonyms

4-ureidooxycyclophosphamide

Canonical SMILES

C1COP(=O)(NC1ONC(=O)N)N(CCCl)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.